4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6566-40-1
VCID: VC3712275
InChI: InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)
SMILES: C1C(CC(=O)C2=CC=CC=C21)C(=O)O
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS No.: 6566-40-1

Cat. No.: VC3712275

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid - 6566-40-1

Specification

CAS No. 6566-40-1
Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)
Standard InChI Key UYNMKOITXUEVCZ-UHFFFAOYSA-N
SMILES C1C(CC(=O)C2=CC=CC=C21)C(=O)O
Canonical SMILES C1C(CC(=O)C2=CC=CC=C21)C(=O)O

Introduction

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H10O3C_{11}H_{10}O_3 and a molecular weight of approximately 190.19 g/mol. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety with a carboxylic acid functional group and a ketone group at specific positions on the naphthalene ring. It is recognized by its CAS number 6566-40-1 and is sometimes referred to by various synonyms including (R)-4-Oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid and (S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Synthesis and Reactions

The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through various chemical pathways. One common method involves the oxidation of specific precursors such as DL-benzylsuccinic acid under controlled conditions to yield the desired product.

Applications and Research Findings

This compound has garnered interest in various fields due to its potential applications:

Pharmaceutical Applications

Research indicates that derivatives of tetrahydronaphthalene compounds may exhibit biological activity, including anti-inflammatory and analgesic properties. The carboxylic acid functionality enhances solubility and bioavailability in pharmaceutical formulations.

Material Science

Due to its structural characteristics, this compound may be explored for use in polymer chemistry or as a building block for more complex organic materials.

Market Availability

The compound is commercially available from several suppliers with varying purity levels and packaging options:

ManufacturerProduct NumberPurityPackagingPrice (USD)
TRCO99166395%2.5 mg$45
American Custom Chemicals CorporationCHM031433895%5 mg$504.86
ChemenuCM24051295%5 g$926
CrysdotCD1204603795+%5 g$982
LabseekerSC-3481795%5 g$2145

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator